All information regarding the use of this CRM can be found on the certificate of analysis.
D-Valine, N-formyl-3-mercapto-
CAS No.: 13833-89-1
Cat. No.: VC8020751
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13833-89-1 |
|---|---|
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid |
| Standard InChI | InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
| Standard InChI Key | ANCLDHSEMKEXLS-BYPYZUCNSA-N |
| Isomeric SMILES | CC(C)([C@H](C(=O)O)NC=O)S |
| SMILES | CC(C)(C(C(=O)O)NC=O)S |
| Canonical SMILES | CC(C)(C(C(=O)O)NC=O)S |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
D-Valine, N-formyl-3-mercapto- (CAS: 13833-89-1) is a sulfur-containing chiral compound with the molecular formula . Its structure integrates a valine backbone modified by a formyl group (-CHO) at the amino terminus and a thiol group (-SH) at the third carbon (Table 1). The compound’s molecular weight is 177.22 g/mol, and it exhibits chirality due to the D-configuration of the valine moiety.
Table 1: Key Chemical Properties of D-Valine, N-Formyl-3-Mercapto-
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| CAS Registry Number | 13833-89-1 |
| Functional Groups | Formyl (-CHO), Thiol (-SH) |
| Chirality | D-configuration |
The thiol group confers redox activity, enabling participation in disulfide bond formation and metal chelation, while the formyl group enhances electrophilicity, facilitating nucleophilic reactions .
Stereochemical Considerations
Synthesis and Production Methods
Microbial and Enzymatic Synthesis
Industrial production of D-Valine, N-formyl-3-mercapto- predominantly employs microbial processes due to their high enantioselectivity. Key methods include:
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Asymmetric Degradation of Racemic Mixtures: Microbial strains such as Pseudomonas putida selectively metabolize L-valine from DL-valine, enriching the D-enantiomer.
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Enzymatic Hydrolysis: D-aminoacylase enzymes catalyze the stereoselective hydrolysis of N-acyl-DL-valine, yielding D-valine derivatives. Subsequent formylation and thiolation steps introduce the functional groups .
Chemical Modification Pathways
Post-synthetic modifications involve:
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Formylation: Treatment of D-valine with formic acid or acetic-formic anhydride under controlled pH conditions.
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Thiolation: Introduction of the mercapto group via nucleophilic substitution using thiourea or hydrogen sulfide .
Biological Activities and Mechanisms
Chelation and Detoxification
The thiol group enables D-Valine, N-formyl-3-mercapto- to bind heavy metals (e.g., lead, mercury) through coordinate covalent bonds, forming stable complexes excreted renally. This mechanism parallels that of D-penicillamine, a therapeutic agent for Wilson’s disease .
GPCR-Mediated Immune Modulation
Table 2: Comparative Bioactivity of D-Amino Acid Derivatives
| Compound | Target Receptor | Biological Effect |
|---|---|---|
| D-Tryptophan | GPR109B | Neutrophil chemotaxis |
| D-Phenylalanine | GPR109B | Calcium mobilization |
| D-Valine, N-formyl-3-M | Hypothetical | Putative immune modulation |
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
As a chiral building block, this compound is utilized in synthesizing:
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Antitumor Agents: Thiol-containing compounds often disrupt redox homeostasis in cancer cells.
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Antibiotics: Structural analogs show efficacy against multidrug-resistant bacteria .
Agricultural Chemistry
The thiol group’s reactivity supports its use in pesticide formulations, targeting sulfhydryl-containing enzymes in pests.
| Compound | Hazard |
|---|---|
| DL-Penicillamine HCl | Skin irritation, acute toxicity |
| D-Valine, N-formyl-3-M | Potential sensitizer (analogous data) |
Comparative Analysis with Structural Analogs
D-Penicillamine vs. D-Valine, N-Formyl-3-Mercapto-
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Similarities: Both feature thiol groups and chiral centers, enabling metal chelation.
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Differences: The formyl group in D-Valine, N-formyl-3-mercapto- enhances electrophilicity, broadening its reactivity in synthetic applications .
Future Research Directions
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GPCR Interaction Studies: Elucidate whether D-Valine, N-formyl-3-mercapto- activates GPR109B or related receptors.
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Therapeutic Efficacy Trials: Evaluate its potential in heavy metal detoxification and antimicrobial therapy.
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Synthetic Optimization: Develop greener catalytic methods to improve yield and purity.
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